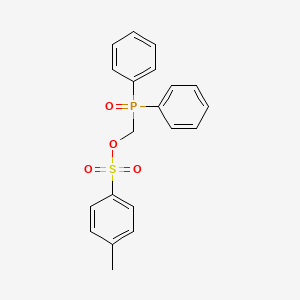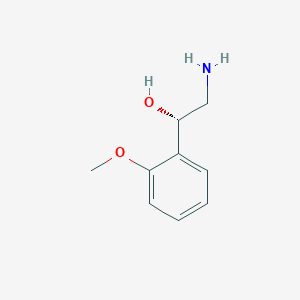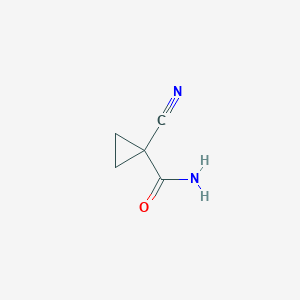
1-Cyanocyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanocyclopropanecarboxamide (CAS# 1559-04-2) is a research chemical with a molecular weight of 110.11 . Its molecular formula is C5H6N2O .
Molecular Structure Analysis
The InChI code for 1-Cyanocyclopropanecarboxamide is1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis
A study has shown that 1-cyanocyclopropane-1-carboxylates can be selectively hydrolyzed to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . This process uses a hydroxylamine and sodium acetate system strategy .Physical And Chemical Properties Analysis
1-Cyanocyclopropanecarboxamide is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application 1: Structural Chemistry and Bioactivity
- Specific Scientific Field : Structural Chemistry and Bioactivity .
- Summary of the Application : A novel cyclopropane derivative, 1-cyano-N-p-tolylcyclopropanecarboxamide, was synthesized and its structure was studied . This compound is a part of the cyclopropane derivatives, which are known to be highly bioactive compounds .
- Methods of Application or Experimental Procedures : The structure of this compound was studied using X-ray diffraction, FTIR, 1H and 13C NMR spectrum, and MS . Theoretical calculation of the title compound was carried out with HF/6-31G (d,p), B3LYP/6-31G (d,p), MP2/6-31G (d,p) .
- Results or Outcomes : The preliminary biological test showed that the synthesized compound is bioactive against the KARI of Escherichia coli . The structure-activity relationship was also studied .
Application 2: Preparation of 1-Carbamoylcyclopropane-1-carboxylate Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives . These derivatives are important building blocks found in numerous natural products and industrially important compounds .
- Methods of Application or Experimental Procedures : The preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using a system strategy of hydroxylamine and sodium acetate .
- Results or Outcomes : This method provides an efficient and straightforward way to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . The structure of 1-carbamoylcyclopropane-1-carboxylate was confirmed by X-ray single crystal analysis .
Application 3: Preparation of Amide Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of amide derivatives . These derivatives are important building blocks that are widely found in numerous natural products, as well as in a vast array of useful industrially important compounds .
- Methods of Application or Experimental Procedures : The preparation of amide derivatives involves the selective hydrolysis of nitriles . This approach is very attractive, due to the use of stronger Brønsted acid catalysts such as trifluoroacetic acid and sulfuric acid .
- Results or Outcomes : This method provides an efficient and straightforward way to prepare amide derivatives . The structure of the amide derivatives was confirmed by X-ray single crystal analysis .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIMANCJIMDLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanocyclopropane-1-carboxamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
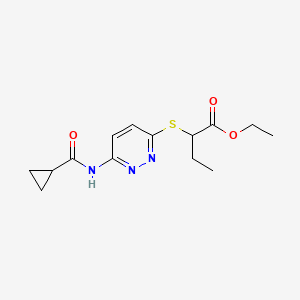
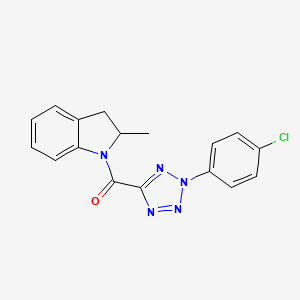
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)
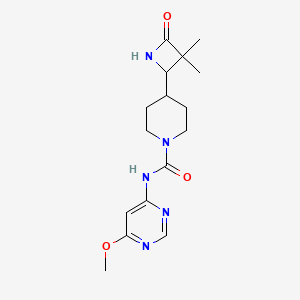
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)
